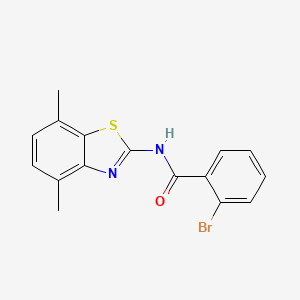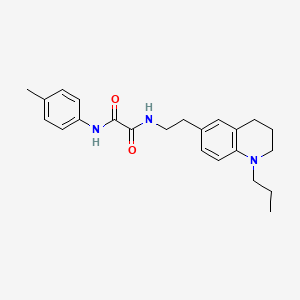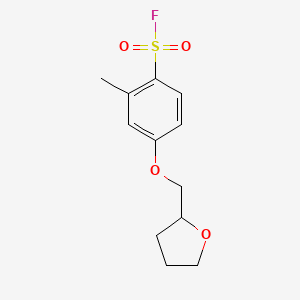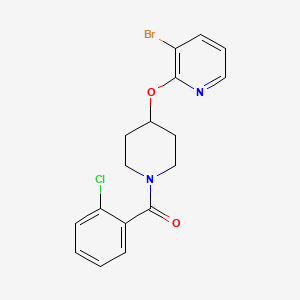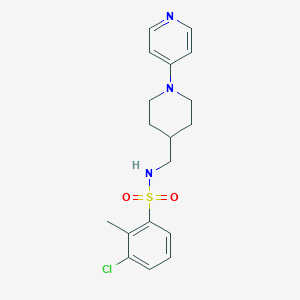![molecular formula C14H15F2NO B2411061 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide CAS No. 2580232-91-1](/img/structure/B2411061.png)
2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a spirocyclic compound, which means it has two rings that share a single atom. The “2,2-Difluoro” indicates that there are two fluorine atoms attached to the second carbon in the ring. The “N-phenyl” indicates that a phenyl group (a ring of 6 carbons, like in benzene) is attached to a nitrogen atom in the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenylamine with a precursor to the spirocyclic ring. The precursor would need to have the necessary functional groups for the formation of the amide (carboxamide) group and the spirocyclic ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic ring, the amide group, and the phenyl group. The presence of the two fluorine atoms could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the amide group and the fluorine atoms. The amide group could participate in reactions like hydrolysis, especially under acidic or basic conditions. The fluorine atoms could potentially be replaced by other groups in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atoms could increase the compound’s stability and affect its interactions with other molecules. The amide group could form hydrogen bonds with other molecules, which could affect properties like solubility .Applications De Recherche Scientifique
Synthesis and Structural Properties
- Synthesis Techniques and Structural Analysis : Research has explored various synthesis methods and structural properties of compounds related to 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide. For instance, Kozhushkov et al. (2003) studied the methanolysis and acetolysis processes in similar compounds, revealing insights into their structural stability under solvolysis conditions (Kozhushkov et al., 2003).
Applications in Material Science
Electroluminescent Properties : Wu et al. (2015) developed hyperbranched copolymers incorporating a structure similar to this compound for white light-emitting applications. Their research indicated that these materials could enhance thermal and spectral stabilities, making them promising for electroluminescent devices (Wu et al., 2015).
Aromatic Polyamides and Polyimides : Wu and Shu (2003) synthesized aromatic polyamides derived from compounds structurally related to this compound. They discovered that these materials possess high glass-transition temperatures and good thermal stability, making them useful in high-performance material applications (Wu & Shu, 2003).
Amino Acid Synthesis for Drug Design : Radchenko et al. (2010) synthesized amino acids derived from 2-azaspiro[3.3]heptane for use in chemistry, biochemistry, and drug design. Their research adds to the family of sterically constrained amino acids, demonstrating potential applications in medicinal chemistry (Radchenko et al., 2010).
Mécanisme D'action
Mode of Action
The mode of action of 2,2-Difluoro-N-phenylspiro[3Similar compounds have been used in the synthesis of hole-transporting materials for efficient planar perovskite solar cells
Result of Action
The molecular and cellular effects of 2,2-Difluoro-N-phenylspiro[3Similar compounds have shown fungicidal activity, suggesting that this compound may also have potential applications in this area .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2-Difluoro-N-phenylspiro[3Factors such as temperature, pH, and the presence of other substances could potentially affect its action .
Safety and Hazards
Propriétés
IUPAC Name |
2,2-difluoro-N-phenylspiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-13(9-14)6-10(7-13)12(18)17-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAOPFGPTWKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
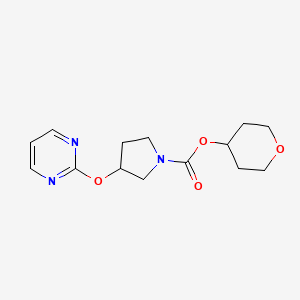
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
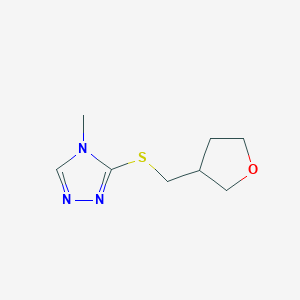
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
